molecular formula C3H3O3- B1240783 3-Oxopropanoate

3-Oxopropanoate

Cat. No.: B1240783
M. Wt: 87.05 g/mol
InChI Key: OAKURXIZZOAYBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxopropanoate is a 3-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-oxopropanoic acid.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-oxopropanoate derivatives via esterification?

  • Methodology : The esterification of 3-oxopropanoic acid derivatives with alcohols (e.g., ethanol) typically requires acidic catalysts like sulfuric acid . Reaction parameters such as temperature (60–80°C), solvent choice (e.g., dry dichloromethane), and molar ratios (1:1.2 acid-to-alcohol) are critical for achieving high yields. For halogenated derivatives (e.g., 5-chlorothiophen-2-yl), triethylamine or pyridine may enhance acylation efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification or side reactions.

Q. How can the stability of this compound esters be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies by incubating the compound in buffers at pH 3, 7, and 10, and at temperatures ranging from 25°C to 60°C. Use HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis of the ester group under basic conditions) .
  • Advanced Tip : Pair with DFT calculations to predict vulnerable functional groups (e.g., electrophilic carbonyl carbons) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : Confirm substituent positions (e.g., chlorophenyl or fluorophenyl groups) via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of CO2_2 from ester groups) .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound derivatives targeting enzyme inhibition?

  • Methodology :

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., hydrolases or transaminases), as the carbonyl group in 3-oxopropanoates can act as an electrophilic trap .
  • Assay Design : Use fluorogenic substrates or microplate-based kinetic assays to measure IC50_{50} values. For example, test derivatives like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate for antimicrobial activity via broth microdilution against Gram-positive bacteria .
  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups like -CF3_3 enhance reactivity) .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodology :

  • Systematic Variant Testing : Synthesize derivatives with controlled substituents (e.g., 4-fluoro vs. 4-methoxy groups) and compare reaction outcomes under identical conditions .
  • Computational Modeling : Use Gaussian or ORCA software to calculate reaction energy profiles and identify steric/electronic factors influencing discrepancies .

Q. How can isotopic labeling (e.g., 13^{13}C) trace this compound’s role in metabolic pathways?

  • Methodology :

  • Synthesis of Labeled Compounds : Incorporate 13^{13}C at the carbonyl carbon via labeled precursors (e.g., 13^{13}C-cyanoacetate) .
  • Metabolic Tracing : Incubate labeled compounds with microbial cultures (e.g., R. etli) and use LC-MS to track incorporation into β-alanine or other metabolites via transaminase activity .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during esterification or Michael additions to control stereochemistry .
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers of derivatives like Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate .

Q. Emerging Research Directions

Q. Can this compound derivatives serve as precursors for engineered microbial pathways?

  • Methodology :

  • Pathway Design : Integrate this compound into synthetic pathways for 3-hydroxypropionate (3HP) production using heterologous enzymes (e.g., malonyl-CoA reductase) .
  • Fermentation Optimization : Test fed-batch cultures with controlled carbon sources (e.g., glucose) to maximize titers in E. coli or yeast .

Properties

Molecular Formula

C3H3O3-

Molecular Weight

87.05 g/mol

IUPAC Name

3-oxopropanoate

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-M

SMILES

C(C=O)C(=O)[O-]

Canonical SMILES

C(C=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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